molecular formula C20H23NO3 B2665372 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034602-02-1

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2665372
CAS No.: 2034602-02-1
M. Wt: 325.408
InChI Key: XUVBCBFZIFRWLD-UHFFFAOYSA-N
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Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a 4-methoxyphenylpropanamide moiety linked to a 2-hydroxy-2,3-dihydro-1H-indene (indanol) scaffold. The indanol structure is a privileged motif in drug discovery, often found in compounds that act as protease inhibitors . Concurrently, the methoxyphenyl group is a common pharmacophore in many biologically active molecules, including chalcone derivatives which have demonstrated a wide range of activities such as anti-inflammatory, antioxidant, and anti-cancer properties in research settings . The primary research value of this compound lies in its potential as a key intermediate or a candidate for screening against various biological targets. Its structural characteristics suggest potential application in the development of inhibitors for enzymatic processes, particularly those involving proteases . Researchers may also investigate its utility in studying neurological pathways or metabolic disorders, given the known activity of structurally related compounds . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-24-18-9-6-15(7-10-18)8-11-19(22)21-14-20(23)12-16-4-2-3-5-17(16)13-20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVBCBFZIFRWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the indane core. One common approach is the cyclization of appropriate precursors to form the indane ring, followed by functional group modifications to introduce the hydroxy and methoxy groups. The final step involves the coupling of the indane derivative with 3-(4-methoxyphenyl)propanoic acid to form the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as ultrasound irradiation and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the hydroxy group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.

Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and antioxidant properties, making it a candidate for drug development.

Medicine: Its potential therapeutic applications include the treatment of various diseases, such as cancer, inflammation, and microbial infections.

Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.

  • Receptors: It can bind to specific receptors, triggering signaling pathways that result in therapeutic outcomes.

  • Pathways: It may modulate various biochemical pathways, such as those involved in inflammation, cell proliferation, and microbial resistance.

Comparison with Similar Compounds

Molecular Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~341* Not Reported 3.2
7c () 375 134–136 2.8
N-(4-Fluorophenyl)-...propanamide (14) 341.34 Not Reported 3.5

*Estimated based on molecular formula. The target’s higher LogP (3.2 vs.

Biological Activity

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known by its CAS number 2034602-02-1, is a compound of interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H23_{23}NO3_{3}, with a molecular weight of 325.4 g/mol. The compound features both an indene moiety and a methoxyphenyl group, which contribute to its biological activity.

PropertyValue
CAS Number2034602-02-1
Molecular FormulaC20_{20}H23_{23}NO3_{3}
Molecular Weight325.4 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene with 4-methoxyphenylpropanamide under controlled conditions. The process can be optimized for yield and purity using various synthetic techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it possesses moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

These findings suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

The biological activity of this compound is thought to be mediated through its ability to form hydrogen bonds with biological macromolecules. This interaction can influence enzyme activity and various biochemical pathways critical for cellular function.

Case Studies

Recent studies have highlighted the compound's potential in drug development:

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of this compound on cancer cell lines, revealing promising results in inhibiting cell proliferation.
    • Cell Line : A549 (lung cancer)
    • IC50 : 12 µM
    This suggests potential applications in oncology.
  • Research on Inflammatory Diseases : Another study focused on the anti-inflammatory effects, demonstrating a reduction in inflammatory markers in vitro.

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